molecular formula C19H17FN4O2S2 B2926973 N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392297-75-5

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2926973
CAS No.: 392297-75-5
M. Wt: 416.49
InChI Key: FURDTHVTLKWQGZ-UHFFFAOYSA-N
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Description

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a privileged structure in medicinal chemistry. This derivative is of significant interest for research and development in chemical biology and drug discovery. The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidine bases, which allows such compounds to potentially interfere with DNA replication processes and exhibit cytotoxic properties . Compounds based on this scaffold have demonstrated a wide spectrum of biological activities in scientific literature, including antimicrobial, antifungal, anticancer, and anticonvulsant effects . The molecular structure includes a 4-fluorophenyl carbamoyl group and a 3,4-dimethylbenzamide moiety, linked via a sulfanyl-acetamide chain to the central heterocycle. With a molecular formula of C19H17FN4O2S2 and a molecular weight of 416.49 g/mol, this product is supplied with a purity of 95% or higher . This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-3-4-13(9-12(11)2)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-7-5-14(20)6-8-15/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURDTHVTLKWQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and an appropriate nucleophile.

    Coupling with Dimethylbenzamide: The final step involves coupling the thiadiazole derivative with 3,4-dimethylbenzoyl chloride under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the 1,3,4-thiadiazole ring significantly influence solubility, stability, and bioactivity. Key comparisons include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound 4-fluorophenyl carbamoyl, 3,4-dimethylbenzamide ~450 (estimated) Carbamoyl, sulfanyl, benzamide Pending data
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-methylphenyl carbamoyl, 4-nitrophenyl 444.48 Nitro, carbamoyl, sulfanyl Not reported
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 4-chlorophenoxy, trifluoromethyl benzyl ~420 (estimated) Chloro, trifluoromethyl, sulfanyl Antimicrobial (hypothesized)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-chlorophenyl methyl, dimethylsulfamoyl benzamide ~480 (estimated) Chloro, sulfamoyl, sulfanyl Antifungal (hypothesized)
  • Electron-Withdrawing Groups : The nitro group in reduces solubility but may enhance reactivity in electrophilic environments. In contrast, the 4-fluorophenyl group in the target compound balances metabolic stability and moderate lipophilicity .
  • Fluorine offers a favorable balance of electronegativity and steric effects .
  • Sulfamoyl vs.

Biological Activity

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that exhibit a broad spectrum of pharmacological properties, including antiviral , antibacterial , antifungal , antiparasitic , anti-inflammatory , and anticancer activities . The mesoionic nature of the thiadiazole ring allows these compounds to effectively cross cellular membranes and interact with biological targets, enhancing their therapeutic potential .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in various studies:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against several cancer cell lines, including lung carcinoma (A549), breast carcinoma (T47D), and leukemia (K562) cells .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit tumor growth. It has been suggested that interactions with specific protein targets within cancer cells play a crucial role in mediating these effects .

Case Studies

  • Study on A549 Cells : A study evaluated the antiproliferative activity of various thiadiazole derivatives against A549 lung carcinoma cells. The results indicated that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
  • K562 Leukemia Cells : Another study focused on K562 cells, where the compound demonstrated selective activity against Bcr-Abl-positive leukemia cells. Molecular modeling revealed critical interactions between the compound and specific amino acids in the target protein, contributing to its efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives indicates that modifications at specific positions can lead to enhanced biological activity. For instance:

  • Substituting chlorine with fluorine atoms has been shown to increase antiproliferative activity against certain cancer cell lines .
  • The introduction of various functional groups can influence lipophilicity and interaction with cellular targets, impacting overall efficacy .

Summary Table of Biological Activities

CompoundActivityTarget Cell LinesIC50 Value
This compoundAnticancerA549, T47D, K562Varies by modification
Anthra[2,1-c][1,2,5]thiadiazole-6,11-dioneAnticancerVarious (breast, lung)Not specified
2-Amino-1,3,4-thiadiazoleCytostaticTrypanosoma speciesNot specified

Q & A

What are the typical synthetic routes for synthesizing this compound, and what are the critical intermediates?

Level: Basic
Answer:
The synthesis involves a multi-step sequence starting with functionalization of the 1,3,4-thiadiazole core. A common route includes:

Thiadiazole ring formation : Condensation of a substituted hydrazide (e.g., 4-fluorophenylhydrazide) with carbon disulfide or thiourea derivatives under acidic conditions to form the 1,3,4-thiadiazole backbone .

Sulfanyl group introduction : Reaction with bromoacetamide derivatives or carbamoylmethyl halides to attach the sulfanyl-carbamoyl moiety .

Final coupling : Amidation or nucleophilic substitution to link the 3,4-dimethylbenzamide group to the thiadiazole ring .
Critical intermediates : 5-amino-1,3,4-thiadiazole derivatives and carbamoylmethylsulfanyl precursors. Yield optimization requires strict control of reaction temperature and stoichiometry of reagents like NaH or THF as solvents .

How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for confirming the regiochemistry of substituents on the thiadiazole ring and verifying bond angles/distances (e.g., C–S–C linkages). Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : Employ SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check for R-factor convergence (target < 0.05) and mean σ(C–C) bond lengths (e.g., 0.004 Å in ). Discrepancies in torsion angles (e.g., C7–N1–C8–N2) may indicate conformational flexibility .

What are the primary biological activities reported for this compound, and how do structural modifications affect potency?

Level: Basic
Answer:
The compound exhibits antimicrobial and antitumor properties, attributed to its thiadiazole core and electron-withdrawing substituents (e.g., 4-fluorophenyl group). Key findings:

  • Antimicrobial activity : MIC values against S. aureus and C. albicans range from 8–32 µg/mL, linked to the sulfanyl-carbamoyl group’s ability to disrupt membrane integrity .
  • Antitumor activity : IC₅₀ values of 10–50 µM in HeLa cells correlate with the 3,4-dimethylbenzamide moiety enhancing lipophilicity and cellular uptake .
    Structural modifications :
  • Replacing the 4-fluorophenyl group with chlorophenyl increases antibacterial potency but reduces solubility.
  • Substituting the dimethylbenzamide with a methylsulfonyl group improves metabolic stability but may reduce target affinity .

How can researchers address contradictions in reported biological activity data across studies?

Level: Advanced
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies:

Standardize assays : Use consistent cell lines (e.g., ATCC-certified strains) and control compounds (e.g., ciprofloxacin for antimicrobial tests) .

Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Solubility controls : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent-induced artifacts .

Dose-response curves : Generate EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility .

What computational methods are suitable for predicting the compound’s binding modes to biological targets?

Level: Advanced
Answer:
Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are widely used:

  • Target selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., dihydrofolate reductase or bacterial topoisomerases) .
  • Docking parameters : Use Lamarckian genetic algorithms with a grid box covering the active site (20 ų). Validate poses using RMSD clustering (<2.0 Å) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests strong interactions) .

What are the challenges in optimizing the compound’s solubility without compromising bioactivity?

Level: Advanced
Answer:
Strategies :

Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility .

Structural tweaks : Replace hydrophobic groups (e.g., 3,4-dimethylbenzamide) with polar substituents (e.g., pyridyl) while monitoring SAR .
Trade-offs : Increased solubility often reduces membrane permeability. Balance via logP optimization (target 2–4) .

How can researchers validate the compound’s stability under physiological conditions?

Level: Basic
Answer:
Conduct accelerated stability studies :

pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

Thermal stability : Heat at 40–60°C for 1 week; assess crystallinity via PXRD .

Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

What are the key differences in spectral characterization (NMR, IR) between this compound and its analogs?

Level: Basic
Answer:

  • ¹H NMR : The 4-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the dimethylbenzamide methyl groups appear as singlets at δ 2.3–2.5 ppm .
  • ¹³C NMR : The thiadiazole C2 and C5 carbons resonate at δ 165–170 ppm, distinct from oxadiazole analogs (δ 155–160 ppm) .
  • IR : A strong absorption at 1670 cm⁻¹ confirms the carbamoyl group (C=O stretch), absent in non-acylated derivatives .

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